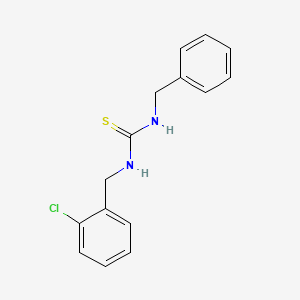

N-benzyl-N'-(2-chlorobenzyl)thiourea

Description

N-Benzyl-N'-(2-chlorobenzyl)thiourea is a disubstituted thiourea derivative characterized by a benzyl group on one nitrogen atom and a 2-chlorobenzyl group on the other. Thiourea derivatives are known for their diverse applications, including antiviral, anticancer, and catalytic properties due to their sulfur-containing functional group, which enables metal coordination and hydrogen bonding . The presence of the 2-chlorobenzyl substituent introduces steric and electronic effects that influence its reactivity and biological activity.

Properties

IUPAC Name |

1-benzyl-3-[(2-chlorophenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2S/c16-14-9-5-4-8-13(14)11-18-15(19)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVGKYVCAAKLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-chlorobenzyl)thiourea typically involves the reaction of benzylamine and 2-chlorobenzyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

Step 1: Benzylamine is reacted with 2-chlorobenzyl isothiocyanate.

Step 2: The mixture is heated under reflux for several hours.

Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N-benzyl-N’-(2-chlorobenzyl)thiourea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-chlorobenzyl)thiourea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl and 2-chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Industry: It is used in the synthesis of polymers and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-chlorobenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Thiourea derivatives vary in substituents on the nitrogen atoms, which critically affect their properties. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups: The 2-chlorobenzyl group is electron-withdrawing, which could polarize the thiourea moiety, enhancing its ability to act as a hydrogen-bond donor in catalysis or metal coordination .

Challenges :

- Competing side reactions (e.g., thiocyanate vs. isothiocyanate formation) can reduce purity, as seen in , where benzyl thiocyanate (17%) was a byproduct .

2.3.1. Antiviral Activity

- N-Benzyl-N'-arylthioureas : Exhibit potent antiviral activity. For example, a related compound (29) showed an IC50 of 0.2 nM against cytomegalovirus (CMV) due to optimized aryl substituents .

- Chlorine Impact: The 2-chlorobenzyl group may enhance antiviral potency by improving target binding or metabolic stability compared to non-halogenated analogs.

2.3.2. Anticancer Potential

- Thioureas act as EGFR inhibitors by blocking tyrosine kinase activity. Chlorinated derivatives (e.g., ) show enhanced activity due to improved lipophilicity and target interaction .

Thermal and Physical Properties

- Thermal Stability : N-Benzoyl-N'-(4-chlorobenzamido)thiourea decomposes at 210–220°C , attributed to the stability of the benzamido group . The target compound likely has similar stability, with decomposition influenced by the benzyl/chlorobenzyl groups.

- Solubility : Chlorine substituents generally reduce water solubility but enhance lipid solubility, improving membrane permeability in biological systems .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks for This compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR | 3179 cm⁻¹ (N–H), 1190 cm⁻¹ (C=S), 1708 cm⁻¹ (C=O) | Confirms thiourea and carbonyl groups |

| ¹H NMR | δ 7.2–7.5 (aromatic H), δ 4.6 (CH₂ of benzyl), δ 10.2 (N–H, broad) | Validates substituent integration |

| XRD | Dihedral angle: 8.91° (benzyl vs. chlorobenzyl), N–H···S hydrogen bonds | Reveals crystal packing and H-bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.